molecular formula C22H21ClN2O3 B2751515 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 1448056-67-4

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2751515
CAS No.: 1448056-67-4
M. Wt: 396.87
InChI Key: IHIWABFZOQTQHW-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to form 5-chloropyridine.

    Piperidine Derivative Synthesis: The piperidine ring is functionalized to introduce the necessary substituents.

    Coupling Reactions: The chloropyridine intermediate is coupled with the piperidine derivative under specific conditions, often using a base and a solvent like dichloromethane.

    Naphthalene Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The chloropyridine and naphthalene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: Lacks the chlorine atom on the pyridine ring.

    1-(4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone may confer unique chemical properties, such as increased reactivity or specific binding affinity, distinguishing it from similar compounds.

Properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-18-6-8-21(24-14-18)28-19-9-11-25(12-10-19)22(26)15-27-20-7-5-16-3-1-2-4-17(16)13-20/h1-8,13-14,19H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIWABFZOQTQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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